1-[2-Chloro-4-(methylsulfonyl)phenyl]-4-hydroxypiperidine
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Overview
Description
“1-[2-Chloro-4-(methylsulfonyl)phenyl]-4-hydroxypiperidine” is an organic compound with the molecular formula C12H16ClNO3S and a molecular weight of 289.78 . It’s a derivative of piperidine, a common structural motif in many pharmaceuticals and natural products .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a piperidine ring, which is a saturated heterocyclic with five carbon atoms and one nitrogen atom, attached to a phenyl ring with a methylsulfonyl (CH3-SO2-) and a chlorine (Cl) substituent .Scientific Research Applications
Cyclooxygenase Inhibition
A study synthesized a series of compounds, including variants similar to 1-[2-Chloro-4-(methylsulfonyl)phenyl]-4-hydroxypiperidine, and evaluated their ability to inhibit cyclooxygenase enzymes COX-1 and COX-2. These enzymes are crucial in inflammatory processes, and selective inhibition can have therapeutic implications (Friesen et al., 1998).
Antipsychotic Properties and Synthesis
Another research focused on the synthesis of stable isotope labeled and carbon-14 labeled variants of a compound structurally related to this compound. This compound was identified as a dopamine autoreceptor antagonist with potential atypical antipsychotic properties (Chaudhary & McGrath, 2000).
Analytical Method Development
A study developed a liquid chromatography-tandem mass spectrometric method for the quantitative determination of a compound structurally related to this compound in plasma. This advancement supports pre-clinical studies by providing a reliable analytical method (Yang et al., 2004).
Nociceptin Receptor Ligands
Researchers identified a series of compounds, including derivatives of this compound, as ligands for the nociceptin receptor. These compounds show high affinity and functional activity, which can be significant in pain management (Ho et al., 2007).
Advanced Malignancies Treatment
A compound structurally similar to this compound was studied in a phase II trial for its effectiveness against advanced malignancies. Understanding its action can contribute to cancer treatment research (Sklarin et al., 1992).
Mechanism of Action
Target of Action
Compounds with similar structures, such as benzimidazole derivatives with a 4-(methylsulfonyl)phenyl pharmacophore, have been evaluated as inhibitors of cyclooxygenase-1 (cox-1) and cyclooxygenase-2 (cox-2) . These enzymes play a crucial role in the inflammatory process by catalyzing the biotransformation of arachidonic acid to produce prostaglandins .
Mode of Action
Similar compounds have been shown to selectively inhibit the cox-2 isozyme . This inhibition reduces the production of prostaglandins, key pro-inflammatory mediators .
Biochemical Pathways
The inhibition of cox-2 by similar compounds leads to a decrease in prostaglandin production, affecting the inflammatory response .
Pharmacokinetics
In silico prediction of physicochemical properties, adme, and drug-likeness profiles were studied for similar compounds .
Result of Action
Similar compounds have shown good anti-inflammatory activity due to their selective inhibition of cox-2 .
Action Environment
Factors such as ph can influence the release of nitric oxide from similar compounds .
Safety and Hazards
While specific safety and hazard information for “1-[2-Chloro-4-(methylsulfonyl)phenyl]-4-hydroxypiperidine” is not available, compounds with similar structures may pose risks. For instance, the compound “1-[2-Chloro-4-(methylsulphonyl)phenyl]piperazine” has been classified as potentially causing eye irritation .
Properties
IUPAC Name |
1-(2-chloro-4-methylsulfonylphenyl)piperidin-4-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO3S/c1-18(16,17)10-2-3-12(11(13)8-10)14-6-4-9(15)5-7-14/h2-3,8-9,15H,4-7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFXOBKQIQRIRIL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=C(C=C1)N2CCC(CC2)O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.78 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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